REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]2=[C:5]([C:12]([O-:14])=O)[N:4]=1.[CH3:17][NH2:18]>>[CH3:17][NH:18][C:12]([C:5]1[N:4]=[C:3]([C:2]([F:1])([F:16])[F:15])[N:7]2[CH2:8][CH2:9][NH:10][CH2:11][C:6]=12)=[O:14]
|
Name
|
Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
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Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=C2N1CCNC2)C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 60° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in a 20 mL
|
Type
|
CUSTOM
|
Details
|
sealed tube
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C=1N=C(N2C1CNCC2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 498 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |